molecular formula C23H22N4O2 B2678772 N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261011-75-9

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2678772
CAS RN: 1261011-75-9
M. Wt: 386.455
InChI Key: UBDKFGROWFGEPI-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including an oxadiazole ring, a pyrrole ring, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles, and the acetamide group could be involved in hydrolysis reactions.

Scientific Research Applications

Synthesis and Medicinal Applications

Compounds incorporating the 1,2,4-oxadiazol moiety and related structures have been synthesized and evaluated for their biological activities. For instance, Bondock et al. (2008) described the synthesis of new heterocycles incorporating the antipyrine moiety, evaluated as antimicrobial agents. This research indicates a broad interest in developing compounds with potential therapeutic benefits, especially in combating microbial infections (Bondock et al., 2008). Similarly, Moghadam and Amini (2018) synthesized novel compounds derived from indibulin and combretastatin scaffolds, known anti-mitotic agents, showing good cytotoxicity on cancerous cell lines, suggesting potential applications in cancer therapy (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Polymer Science and Material Applications

In polymer science, Mansoori et al. (2012) synthesized new, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized by their solubility in polar and aprotic solvents and thermal behavior, indicating their potential for industrial applications due to their thermal stability and solubility properties (Mansoori et al., 2012).

Antioxidant and Enzyme Inhibition Studies

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes. The study focused on hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these compounds. This research highlights the potential of such derivatives in developing new antioxidant agents (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicity testing and safety assessments . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-9-11-18(12-10-15)22-25-23(29-26-22)20-8-5-13-27(20)14-21(28)24-19-7-4-6-16(2)17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDKFGROWFGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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